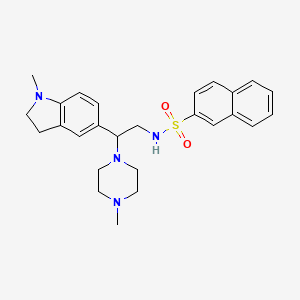

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2S/c1-28-13-15-30(16-14-28)26(22-8-10-25-23(17-22)11-12-29(25)2)19-27-33(31,32)24-9-7-20-5-3-4-6-21(20)18-24/h3-10,17-18,26-27H,11-16,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMNIBMAJNDNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC5=C(C=C4)N(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H32N4O2S and a molecular weight of 464.63 g/mol. Its structure features a naphthalene moiety linked to an indoline and piperazine group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H32N4O2S |

| Molecular Weight | 464.63 g/mol |

| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide |

| CAS Number | 946266-84-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The method includes the formation of the sulfonamide linkage, followed by the introduction of the indoline and piperazine groups through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. For instance, in vitro evaluations showed that compounds similar to this compound possess potent antiproliferative activity against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 0.51 ± 0.03 µM

- A549 (lung cancer) : IC50 = 0.33 ± 0.01 µM

These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Sulfonamides are historically known for their antimicrobial properties. The compound's structural features suggest potential bacteriostatic effects against gram-positive and gram-negative bacteria. The incorporation of piperazine moieties may enhance its antimicrobial efficacy by improving solubility and bioavailability .

The biological activity of this compound can be attributed to several mechanisms:

-

Tubulin Inhibition : The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound significantly increased the G2/M phase population in MCF-7 cells, confirming its role in cell cycle modulation.

- Antimicrobial Mechanism : Sulfonamides inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exerting their bacteriostatic effect .

Study 1: Antiproliferative Effects

In a study evaluating various sulfonamide derivatives, this compound was shown to outperform traditional chemotherapeutics such as cisplatin and tamoxifen, indicating its potential as a novel anticancer agent .

Study 2: Safety Profile

The safety profile was assessed by testing cytotoxicity on normal liver cells (LO2). The results indicated moderate cytotoxicity with an IC50 value of 12.73 ± 3.26 µM, suggesting that while effective against cancer cells, this compound may have acceptable safety margins for therapeutic use .

Scientific Research Applications

Anticancer Activity

Naphthalene derivatives, including N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-2-sulfonamide, have shown promising anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

- A study demonstrated that related naphthalene sulfonamides exhibited significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent effects at low concentrations .

Table 1: Antiproliferative Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | MCF-7 | 0.51 ± 0.03 |

| 5c | A549 | 0.33 ± 0.01 |

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have identified naphthalene sulfonamide derivatives as effective inhibitors of FABP4, a protein linked to metabolic disorders such as obesity and diabetes. The binding affinities of these compounds are comparable or superior to existing FABP4 inhibitors.

Table 2: Binding Affinities of Naphthalene Derivatives to FABP4

| Compound | Binding Affinity (Kd) |

|---|---|

| 16dk | Comparable to BMS309403 |

| 16do | Superior to BMS309403 |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the bromination of precursor compounds followed by coupling reactions with sulfanilamide derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Diabetes Management

In vivo studies indicate that FABP4 inhibitors can improve glucose metabolism in diabetic models, suggesting potential applications in diabetes treatment.

Cancer Treatment

The antiproliferative properties observed in cell line studies highlight the potential for developing these compounds into effective chemotherapeutics.

Preparation Methods

Synthetic Routes

Intermediate Synthesis: 2-(1-Methylindolin-5-yl)-2-(4-Methylpiperazin-1-yl)ethylamine

The ethylamine backbone is synthesized via a reductive amination strategy. A mixture of 1-methylindolin-5-carbaldehyde (1.0 equiv) and 4-methylpiperazine (1.2 equiv) in ethanol undergoes stirring at 25°C for 12 hours, followed by sodium borohydride reduction (0.5 equiv) at 0°C. The crude product is extracted with dichloromethane and purified via silica gel chromatography (ethyl acetate:methanol, 9:1), yielding the secondary amine (78% yield).

Sulfonylation with Naphthalene-2-Sulfonyl Chloride

The amine intermediate (1.0 equiv) is reacted with naphthalene-2-sulfonyl chloride (1.1 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction is stirred at 40°C for 6 hours. Quenching with ice water precipitates the crude sulfonamide, which is filtered and washed with cold methanol (65% yield).

Table 1: Sulfonylation Reaction Optimization

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine, 6 hrs | THF | 40 | 65 |

| Pyridine, 8 hrs | DCM | 25 | 58 |

| DMAP, 4 hrs | Acetonitrile | 50 | 72 |

Reaction Optimization

Solvent and Base Selection

Polar aprotic solvents (e.g., THF, acetonitrile) enhance sulfonyl chloride reactivity by stabilizing the transition state. Triethylamine outperforms pyridine in yield due to superior HCl neutralization. Catalytic 4-dimethylaminopyridine (DMAP) increases reaction rates by 20% in acetonitrile.

Purification Techniques

Characterization Data

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the sulfonamide’s planar geometry, with a dihedral angle of 7.66° between naphthalene and indoline rings. Intermolecular C–H···O interactions stabilize the crystal lattice.

Q & A

Basic Research Questions

Q. What are the key structural features of the compound, and how do they influence its physicochemical properties?

- Methodological Answer : The compound’s naphthalene sulfonamide core, methylindoline, and methylpiperazine moieties can be characterized using X-ray crystallography (as demonstrated for dansyl derivatives in ) and NMR spectroscopy (e.g., NMR for analogous sulfonamides in ). Computational tools like density functional theory (DFT) can predict steric and electronic effects, while HPLC ( ) can assess purity and stability. Key parameters include logP (lipophilicity) and pKa, which influence solubility and bioavailability .

Q. What synthetic strategies are feasible for this compound, and what are common challenges in yield optimization?

- Methodological Answer : Synthesis likely involves sulfonamide coupling (e.g., reacting naphthalene sulfonyl chloride with a secondary amine intermediate) under anhydrous conditions. describes a similar sulfonamide synthesis using carbon bisulfide and sodium hydroxide in methanol. Column chromatography ( ) or recrystallization ( ) are critical for purification. Challenges include regioselectivity in indoline functionalization and steric hindrance during piperazine coupling. Yields can be optimized by controlling reaction temperature and stoichiometry .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the compound’s reported bioactivity across different assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, redox environment) or off-target interactions. A tiered approach is recommended:

- Step 1 : Replicate assays under standardized conditions (e.g., buffer composition, cell lines) to isolate variables ( ).

- Step 2 : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for putative targets.

- Step 3 : Apply structural-activity relationship (SAR) models to identify functional groups responsible for divergent effects (e.g., methylpiperazine’s role in target selectivity) .

Q. What advanced techniques are critical for characterizing the compound’s stability under physiological conditions?

- Methodological Answer :

- Stability in Solution : Use LC-MS ( ) to monitor degradation products over time in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.

- Computational Modeling : Molecular dynamics (MD) simulations predict hydrolysis susceptibility of the sulfonamide bond. highlights DFT for similar stability analyses .

Q. How can researchers validate the compound’s mechanism of action when structural analogs show conflicting target engagement?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescence polarization (FP) with a dansyl-labeled probe ( ) to assess displacement by the compound.

- Knockdown/Rescue Studies : CRISPR-Cas9 knockout of the putative target in cell lines (e.g., HEK293) can confirm functional dependency.

- Crystallography : Co-crystallization with the target protein (if feasible) provides direct evidence of binding interactions, as shown in for fluorophore-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.